molecular formula C16H22N4O2S B14098023 6,7-Dimethoxy-4-{[2-(pyrrolidin-1-yl)ethyl]amino}-1,2-dihydroquinazoline-2-thione

6,7-Dimethoxy-4-{[2-(pyrrolidin-1-yl)ethyl]amino}-1,2-dihydroquinazoline-2-thione

Cat. No.: B14098023
M. Wt: 334.4 g/mol
InChI Key: XCKGSCPUENCGLE-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-4-{[2-(pyrrolidin-1-yl)ethyl]amino}-1,2-dihydroquinazoline-2-thione is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a quinazoline core, substituted with methoxy groups at positions 6 and 7, and a pyrrolidin-1-yl ethylamino group at position 4. The thione group at position 2 further adds to its unique chemical structure. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 6,7-Dimethoxy-4-{[2-(pyrrolidin-1-yl)ethyl]amino}-1,2-dihydroquinazoline-2-thione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents.

    Introduction of Methoxy Groups: The methoxy groups at positions 6 and 7 can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Attachment of the Pyrrolidin-1-yl Ethylamino Group: This step involves the nucleophilic substitution reaction where the amino group is introduced at position 4 of the quinazoline core. The pyrrolidin-1-yl ethylamine can be synthesized separately and then coupled with the quinazoline derivative.

    Formation of the Thione Group:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

6,7-Dimethoxy-4-{[2-(pyrrolidin-1-yl)ethyl]amino}-1,2-dihydroquinazoline-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the thione group, converting it to a thiol or other reduced forms.

    Cyclization: The compound can undergo intramolecular cyclization reactions, leading to the formation of fused ring systems.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: It has shown potential as a bioactive molecule with various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: It can be used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-4-{[2-(pyrrolidin-1-yl)ethyl]amino}-1,2-dihydroquinazoline-2-thione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases or other signaling proteins, thereby modulating cellular processes such as proliferation, apoptosis, and inflammation. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

6,7-Dimethoxy-4-{[2-(pyrrolidin-1-yl)ethyl]amino}-1,2-dihydroquinazoline-2-thione can be compared with other quinazoline derivatives and pyrrolidine-containing compounds. Similar compounds include:

    6,7-Dimethoxy-4-{[2-(pyrrolidin-1-yl)ethyl]amino}-quinazoline: Lacks the thione group but shares the quinazoline core and pyrrolidin-1-yl ethylamino substitution.

    6,7-Dimethoxy-4-{[2-(pyrrolidin-1-yl)ethyl]amino}-1,2-dihydroquinazoline: Similar structure but without the thione group.

    4-{[2-(Pyrrolidin-1-yl)ethyl]amino}-quinazoline: Lacks the methoxy groups and thione group but retains the quinazoline core and pyrrolidin-1-yl ethylamino substitution.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C16H22N4O2S

Molecular Weight

334.4 g/mol

IUPAC Name

6,7-dimethoxy-4-(2-pyrrolidin-1-ylethylamino)-1H-quinazoline-2-thione

InChI

InChI=1S/C16H22N4O2S/c1-21-13-9-11-12(10-14(13)22-2)18-16(23)19-15(11)17-5-8-20-6-3-4-7-20/h9-10H,3-8H2,1-2H3,(H2,17,18,19,23)

InChI Key

XCKGSCPUENCGLE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=S)N2)NCCN3CCCC3)OC

Origin of Product

United States

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